molecular formula C14H22N2 B1466133 4-(1-Isopropylpiperidin-4-yl)aniline CAS No. 837421-92-8

4-(1-Isopropylpiperidin-4-yl)aniline

Cat. No. B1466133
CAS RN: 837421-92-8
M. Wt: 218.34 g/mol
InChI Key: CMTKUPVJBDAYNG-UHFFFAOYSA-N
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Description

“4-(1-Isopropylpiperidin-4-yl)aniline” is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H22N2/c1-11(2)16-9-7-13(8-10-16)12-3-5-14(15)6-4-12/h3-6,11,13H,7-10,15H2,1-2H3 . This indicates that the compound contains a piperidine ring with an isopropyl group at the 1-position and an aniline group at the 4-position.

Scientific Research Applications

Comparative Study of Spectroelectrochemical and Biosensor Application

A study by Ayranci et al. (2015) investigated the spectroelectrochemical and biosensor applications of isomeric thienylpyrrole derivatives, which are related to the chemical structure of 4-(1-Isopropylpiperidin-4-yl)aniline. This research focused on the electrochemical properties and biosensing capabilities of these compounds.

Photoisomerization and Photodissociation Research

Tseng et al. (2004) conducted a study on the photoisomerization and photodissociation of aniline and 4-methylpyridine, providing insights relevant to the behavior of this compound under similar conditions. This research helps understand the molecular dynamics under photon excitation (Tseng et al., 2004).

Luminescent Tetradentate Bis-Cyclometalated Platinum Complexes

Research by Vezzu et al. (2010) on luminescent tetradentate bis-cyclometalated platinum complexes, involving derivatives similar to this compound, explored their structure, photophysics, and electroluminescence applications. This study provides a basis for understanding the potential electroluminescent properties of this compound (Vezzu et al., 2010).

Electrochemical Synthesis and Application in Solar Cells

Shahhosseini et al. (2016) reported on the electrochemical synthesis of a novel polymer based on an aniline derivative, highlighting its application in dye-sensitized solar cells. This research underlines the potential of this compound in solar cell applications (Shahhosseini et al., 2016).

Palladium-Catalyzed Amination

Petrushkina et al. (2005) explored the palladium-catalyzed amination of isoprene with aniline, a process potentially relevant to the synthesis and modification of this compound. This study contributes to the understanding of chemical reactions involving aniline derivatives (Petrushkina et al., 2005).

Future Directions

Piperidines, including “4-(1-Isopropylpiperidin-4-yl)aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential biological activities of “this compound” and similar compounds.

properties

IUPAC Name

4-(1-propan-2-ylpiperidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11(2)16-9-7-13(8-10-16)12-3-5-14(15)6-4-12/h3-6,11,13H,7-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKUPVJBDAYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-isopropyl-4-(4-nitro-phenyl)-piperidine (2.405 g, 9.698 mmol), prepared according to Example 5, in ethanol (100 mL) under nitrogen is added Pd/C 10% (515.9 mg, 0.485 mmol), followed by dropwise addition of hydrazine hydrate (2.427 g, 48.49 mmol). The mixture is refluxed overnight until completion of the reaction. After filtration through a celite plug, the solvent is removed under reduced pressure to yield the title compound, which is used as such for the next step.
Name
1-isopropyl-4-(4-nitro-phenyl)-piperidine
Quantity
2.405 g
Type
reactant
Reaction Step One
Quantity
2.427 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
515.9 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydrazine (35% by weight in water, 0.67 mL, 7.2 mmol) and 10% Pd/C (38 mg, 0.03 mmol) are added to a solution of 1-isopropyl-4-(4-nitrophenyl)piperidine (180 mg, 0.72 mmol) in EtOH (10 mL) and the mixture is heated at reflux for 3 h. After cooling, the mixture is filtered through celite and the solvent evaporated. The residue is redissolved in DCM (25 mL), dried over MgSO4 and the solvent evaporated to afford the desired compound as a pale yellow solid (113 mg, 0.52 mmol) which was used without further purification.
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
1-isopropyl-4-(4-nitrophenyl)piperidine
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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